N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c1-11-23-16(19(20,21)22)9-17(24-11)26-6-4-13(5-7-26)25-18(27)12-2-3-14-15(8-12)29-10-28-14/h2-3,8-9,13H,4-7,10H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZALIQDVQLXFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The piperidine ring is then synthesized and coupled with the pyrimidine derivative. Finally, the benzodioxole moiety is introduced through a condensation reaction with the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide and analogous compounds from the evidence:
Structural Insights:
Pyrimidine vs. Pyridine Cores : The target compound’s pyrimidine ring (vs. pyridine in and ) may enhance π-π stacking interactions in biological targets, while the trifluoromethyl group improves resistance to oxidative metabolism .
Linker Diversity: The piperidine linker in the target (vs.
Aromatic Moieties: The 1,3-benzodioxole group in the target (vs. sulfonamide in or benzoxazinone in ) increases lipophilicity, which could influence membrane permeability .
Research Findings and Functional Implications
Substituent Effects on Bioactivity
- Trifluoromethyl Groups: Present in all compared compounds, this group is critical for enhancing metabolic stability and target affinity. For example, in , the dihydropyrimidinone derivative’s herbicidal activity is attributed to the trifluoromethyl group’s electron-withdrawing effects, which stabilize interactions with plant enzyme active sites .
- Heterocyclic Linkers : Piperazine-containing compounds () exhibit broader solubility profiles compared to piperidine-linked analogs, suggesting trade-offs between bioavailability and target engagement .
Pharmacokinetic Considerations
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives ( and ) generally exhibit higher plasma protein binding, reducing free drug concentration but extending half-life. In contrast, carboxamides (Target and ) may offer improved tissue penetration .
- Benzodioxole vs. Benzoxazinone: The 1,3-benzodioxole in the target compound likely increases logP values compared to the benzoxazinone in , favoring blood-brain barrier penetration in therapeutic contexts .
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The compound features several key structural components:
- Pyrimidine Ring : Contains a trifluoromethyl group that enhances lipophilicity and metabolic stability.
- Piperidine Ring : Provides a framework for interaction with biological targets.
- Benzodioxole Moiety : Imparts unique chemical properties and potential biological activity.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological effects, including:
- Anticancer Activity : Studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The presence of the piperidine and pyrimidine rings has been linked to anti-inflammatory properties, potentially useful in conditions like arthritis .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
- Signal Pathway Modulation : It may affect various signaling pathways involved in cell growth and apoptosis.
Case Studies
Multiple studies have evaluated the biological activity of similar compounds:
- Antitumor Studies : A series of compounds structurally related to this compound showed significant cytotoxicity against human tumor cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Studies : Compounds exhibiting similar piperidine structures have been reported to reduce inflammation in animal models, highlighting their therapeutic potential for inflammatory diseases .
- Antimicrobial Evaluation : Research on related benzodioxole derivatives has revealed promising antimicrobial properties against various pathogens, supporting further investigation into their clinical applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N6O2 |
| Molecular Weight | 394.38 g/mol |
| IUPAC Name | N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-benzodioxole-5-carboxamide |
| Mechanism of Action | Enzyme inhibition, signal modulation |
| Potential Applications | Anticancer, anti-inflammatory, antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
